5-Bromo-6-methylbenzofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXROTMKWYCUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 5 Bromo 6 Methylbenzofuran 2 Carboxylic Acid
Diverse Synthetic Routes to the 5-Bromo-6-methylbenzofuran (B1628707) Core Structure
The assembly of the 5-bromo-6-methylbenzofuran scaffold is a critical phase in the synthesis. This process can be approached by first forming the bicyclic benzofuran (B130515) system and then introducing the substituents, or by constructing the ring from a benzene (B151609) precursor that already contains the necessary bromo and methyl groups.
The formation of the furan (B31954) ring fused to a benzene ring is the cornerstone of benzofuran synthesis. A variety of cyclization methods have been developed, many of which are adaptable for the synthesis of this specific substituted derivative.
One of the most common and traditional methods involves the reaction of a substituted salicylaldehyde (B1680747) (a 2-hydroxybenzaldehyde) with an α-haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate (K₂CO₃). core.ac.ukniscair.res.inresearchgate.net This reaction proceeds via an initial Williamson ether synthesis to form an intermediate, which then undergoes an intramolecular condensation reaction to form the ethyl benzofuran-2-carboxylate. Subsequent hydrolysis yields the desired carboxylic acid.
More advanced strategies utilize transition-metal catalysis. For instance, palladium-catalyzed intramolecular Heck-type cyclizations can be employed. nih.gov Another powerful method is the Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. nih.govnih.gov This tandem reaction is often catalyzed by both palladium and copper complexes. nih.gov Base-promoted 5-exo-dig cyclization of appropriate precursors represents a metal-free alternative for constructing the heterocyclic system. researchgate.net
| Cyclization Strategy | Typical Reactants | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Condensation Reaction | Substituted Salicylaldehyde, α-Haloacetate | K₂CO₃, NaOEt | core.ac.ukniscair.res.inresearchgate.net |
| Palladium-Catalyzed Heck-Type Cyclization | Substituted 2-alkenylphenol | Pd(0) catalyst | nih.gov |
| Sonogashira Coupling and Cyclization | Substituted 2-Iodophenol, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | nih.govnih.gov |
| Acid-Catalyzed Cyclization | Substituted Phenoxyketone | H₂SO₄, PPA (Polyphosphoric acid) | nih.gov |
Achieving the specific 5-bromo-6-methyl substitution pattern requires careful regiochemical control. There are two primary approaches:
Synthesis from a Pre-substituted Precursor: The most straightforward method is to begin with a benzene-based starting material that already possesses the desired substitution pattern. For the target molecule, a suitable precursor would be 4-bromo-5-methylsalicylaldehyde. The synthesis would then proceed with the cyclization strategies mentioned previously (Section 2.1.1) to build the furan ring onto the pre-functionalized aromatic core. This approach avoids potential issues with the regioselectivity of late-stage functionalization.
Post-cyclization Functionalization: An alternative involves the functionalization of a pre-formed benzofuran or 6-methylbenzofuran (B97374) scaffold. Electrophilic bromination of benzofuran can be regioselective, but the outcome is highly dependent on reaction conditions. clockss.org Bromination with Br₂ in acetic acid can lead to addition across the 2,3-double bond, while electrochemical bromination can be tuned to favor substitution at the C-5 position. clockss.orgresearchgate.net The presence of the activating methyl group at C-6 would direct an incoming electrophile (like Br+) to the ortho (C-5 or C-7) and para (not available) positions. The C-5 position is generally favored electronically in electrophilic substitution of benzofurans. clockss.org Direct bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide using bromine in acetic acid has been shown to selectively install the bromine atom at the C-4 position, demonstrating the strong directing effects of existing substituents. nih.gov
The introduction of the carboxylic acid group at the C-2 position is a key transformation. The most prevalent method is integrated into the ring-forming step itself. As described in section 2.1.1, the reaction of a salicylaldehyde with ethyl bromoacetate directly yields an ethyl benzofuran-2-carboxylate. core.ac.ukniscair.res.in This ester can then be easily converted to the corresponding carboxylic acid via alkaline hydrolysis, for example, using an ethanolic potassium hydroxide (B78521) solution. beilstein-journals.org
Alternative strategies exist for introducing this functionality after the benzofuran ring is formed. One such method involves the deprotonation of the C-2 position with a strong base (e.g., n-butyllithium) to form a 2-lithiobenzofuran intermediate. This organometallic species can then be quenched with carbon dioxide (CO₂) followed by an acidic workup to yield the benzofuran-2-carboxylic acid. This approach is useful if the C-2 position is initially unsubstituted.
Optimization of Reaction Conditions and Catalytic Systems in Scalable Synthesis
For practical and large-scale synthesis, optimizing reaction conditions and employing efficient catalytic systems are crucial for maximizing yield, minimizing reaction times, and ensuring process safety and sustainability.
Transition metals, particularly palladium (Pd) and copper (Cu), are instrumental in modern synthetic strategies for benzofurans. elsevier.com These catalysts enable bond formations that are difficult to achieve through classical methods.
Palladium Catalysis: Palladium catalysts are widely used for C-C and C-O bond formations. Intramolecular Heck reactions, where a palladium catalyst facilitates the cyclization of an o-alkenylphenol derivative, are a powerful tool for forming the furan ring. nih.govnih.gov Suzuki and Negishi cross-coupling reactions are also employed to functionalize brominated benzofuran intermediates, allowing for the introduction of various substituents. nih.govuva.es
Copper Catalysis: Copper catalysts are often used as co-catalysts with palladium in Sonogashira coupling reactions, which are highly effective for synthesizing 2,3-disubstituted benzofurans. nih.govnih.gov Copper can also catalyze tandem reactions, such as the one-pot synthesis of amino-substituted benzofurans from salicylaldehydes, amines, and alkynes. acs.org
| Catalytic System | Reaction Type | Typical Application | Reference |
|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling/Cyclization | Synthesis of 2,3-disubstituted benzofurans from 2-iodophenols | nih.govnih.gov |
| Pd(OAc)₂ / Ligand | Intramolecular Heck Reaction | Cyclization of o-alkenylphenols | nih.govnih.gov |
| CuI | One-Pot Multicomponent Reaction | Synthesis of functionalized benzofurans | acs.org |
| Rh₂ (carboxylate)₄ | C-H Insertion | Diastereoselective synthesis of 2,3-dihydrobenzofurans | nih.gov |
To accelerate the synthesis process, modern techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry are increasingly being adopted.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields and purity. researchgate.netsapub.org This technique has been successfully applied to various steps in benzofuran synthesis, including the condensation of salicylaldehydes with α-halo ketones and multicomponent reactions. researchgate.netkcl.ac.uk For example, a one-pot, three-component synthesis of benzofuran-2-carboxamides was developed using microwave heating, which allowed for the rapid generation of a library of compounds. kcl.ac.uk The use of microwaves in Sonogashira coupling reactions for benzofuran synthesis has also been shown to shorten reaction times and minimize side products. nih.gov
Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. While specific examples for 5-Bromo-6-methylbenzofuran-2-carboxylic acid are not detailed in the provided sources, the principles of flow chemistry are well-suited for the multi-step syntheses involving reactive intermediates and catalyzed reactions common in heterocyclic chemistry. This technology allows for precise control over temperature, pressure, and reaction time, leading to improved consistency and yield, particularly during scale-up.
Principles of Green Chemistry and Sustainable Synthesis of Benzofuran Derivatives
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to the synthesis of benzofuran derivatives include the use of safer solvents, maximizing atom economy, and minimizing waste.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of solvent-free conditions or the use of environmentally benign alternatives represents a significant advancement in the sustainable synthesis of benzofurans.
One notable approach involves conducting reactions in deep eutectic solvents (DES), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors. These solvents are biodegradable, have low toxicity, and can be recycled. For instance, a one-pot synthesis of benzofuran derivatives has been reported by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst within a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. nih.govacs.org This method offers high yields and avoids the use of conventional volatile organic solvents. acs.org
Another green alternative is the use of water as a reaction medium. While organic compounds often have low solubility in water, certain catalytic systems can facilitate reactions in aqueous environments. For example, the synthesis of benzofuran derivatives has been achieved through reactions in a DMF/H2O system, which is considered an environmentally friendly approach. niscair.res.in
Solvent-free reactions, often facilitated by microwave irradiation, provide another avenue for sustainable synthesis. These methods can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.
Table 1: Comparison of Solvent Systems in Benzofuran Synthesis
| Solvent System | Key Advantages | Example Reaction | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (e.g., ChCl:EG) | Biodegradable, Low toxicity, Recyclable | One-pot synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes | nih.govacs.org |
| Water (e.g., DMF/H₂O) | Non-toxic, Abundant, Safe | Synthesis of benzofuran-2-carboxylate 1,2,3-triazoles | niscair.res.in |
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.
Several synthetic strategies for benzofurans have been developed with high atom economy. For example, a visible-light-promoted cyclization of 1,6-enynes and bromomalonates has been reported as an atom-economic protocol as it proceeds without the need for a photocatalyst, oxidant, transition metal, or additive. nih.gov
Transition metal-catalyzed reactions, particularly those involving palladium, copper, and ruthenium, have been instrumental in developing atom-economical pathways to benzofurans. nih.gov For instance, a ruthenium-catalyzed dehydrative C-H alkylation of phenols with alcohols produces ortho-substituted phenols, which can then undergo annulation to form benzofurans, with water being the only byproduct. organic-chemistry.org This approach is highly atom-economical as it avoids the use of protecting groups and stoichiometric reagents. organic-chemistry.org
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to waste minimization by reducing the need for purification of intermediates and minimizing solvent usage. A one-pot strategy for synthesizing amino-substituted benzofurans involves the reaction of salicylaldehydes, amines, and calcium carbide (as an alkyne source) with a copper bromide catalyst in a water and dimethyl sulfoxide (B87167) solvent system. nih.govacs.org
Table 2: Examples of Atom-Economical Reactions in Benzofuran Synthesis
| Reaction Type | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Visible-Light-Promoted Cyclization | Catalyst-free, Additive-free | High atom economy, radical-mediated pathway | nih.gov |
| Ruthenium-Catalyzed Dehydrative C-H Alkylation/Annulation | Ru-H complex | Water as the only byproduct, broad substrate scope | organic-chemistry.org |
| Copper-Catalyzed One-Pot Synthesis | Copper bromide | Use of readily available starting materials, reduced waste | nih.govacs.org |
Advanced Spectroscopic and Crystallographic Investigations for Structural and Electronic Characterization of 5 Bromo 6 Methylbenzofuran 2 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For 5-Bromo-6-methylbenzofuran-2-carboxylic acid, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is crucial. Based on the analysis of structurally similar compounds, such as 5-bromobenzofuran-2-carboxylic acid methyl ester and 5-methyl-1-benzofuran-2-carboxylic acid, and established substituent effects, the expected chemical shifts can be predicted. The bromine atom at the C5 position and the methyl group at the C6 position will influence the electronic environment of the aromatic protons, while the carboxylic acid group at C2 will significantly affect the adjacent furan (B31954) ring proton.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.4 - 7.6 | 112 - 115 |
| H4 | 7.8 - 8.0 | 125 - 128 |
| H7 | 7.5 - 7.7 | 115 - 118 |
| 6-CH₃ | 2.4 - 2.6 | 18 - 22 |
| COOH | 12.0 - 13.0 (broad) | 160 - 165 |
| C2 | - | 145 - 148 |
| C3a | - | 128 - 131 |
| C5 | - | 118 - 121 |
| C6 | - | 135 - 138 |
| C7a | - | 154 - 157 |
Note: These are estimated values and may vary based on solvent and experimental conditions.
To unambiguously assign the predicted signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.
2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between adjacent aromatic protons, specifically between H4 and the methyl protons at C6, and potentially a weaker long-range coupling between H4 and H7. This confirms the relative positions of the substituents on the benzene (B151609) ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would be used to definitively assign the carbon signals for C3, C4, C7, and the methyl carbon by correlating them to their attached protons (H3, H4, H7, and 6-CH₃ respectively).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together the molecular framework. Key expected HMBC correlations for this compound would include:
H3 to C2, C3a, and C4.
H4 to C3, C5, C6, and C7a.
H7 to C5, C6, and C7a.
The methyl protons (6-CH₃) to C5, C6, and C7.
The carboxylic acid proton to C2 and C3.
In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. github.io By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values can then be compared with the experimental data to validate the structural assignment. Discrepancies between the calculated and experimental shifts can provide insights into conformational dynamics or solvent effects not accounted for in the computational model. For complex molecules, this computational validation is an invaluable tool for ensuring the accuracy of the structural elucidation.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular conformation and intermolecular interactions.
For this compound, the FTIR and Raman spectra would be expected to exhibit a series of characteristic bands corresponding to its distinct structural features.
Expected Characteristic Vibrational Frequencies:
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) - FTIR | Expected Wavenumber (cm⁻¹) - Raman |
| O-H stretch (carboxylic acid dimer) | 2500-3300 (very broad) | Weak or absent |
| C-H stretch (aromatic) | 3000-3100 | Strong |
| C-H stretch (methyl) | 2850-2960 | Moderate |
| C=O stretch (carboxylic acid) | 1680-1710 | Moderate to strong |
| C=C stretch (aromatic/furan) | 1450-1600 | Strong |
| C-O stretch (furan) | 1000-1300 | Moderate |
| C-Br stretch | 500-600 | Strong |
The broad O-H stretching band in the FTIR spectrum is a hallmark of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretching frequency provides information about the extent of hydrogen bonding. The aromatic and furan C=C stretching vibrations will appear in the fingerprint region, and their exact positions will be influenced by the bromo and methyl substituents. The C-Br stretching vibration is expected at a low frequency and is often more prominent in the Raman spectrum. By analyzing the positions, intensities, and shapes of these vibrational bands, a detailed picture of the functional groups and their chemical environment can be constructed.
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound, the mass spectrum would provide crucial information for confirming its molecular formula and identifying key structural motifs. The fragmentation of benzofuran (B130515) derivatives often involves characteristic losses of small molecules and radicals. nih.gov
Expected Fragmentation Pattern:
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇BrO₃). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units will be observed for the molecular ion and all bromine-containing fragments.
Loss of H₂O: A peak corresponding to [M-18]⁺ may be observed due to the loss of a water molecule from the carboxylic acid group.
Loss of COOH: A significant fragment corresponding to the loss of the carboxyl group ([M-45]⁺) is expected. libretexts.org
Loss of Br: The loss of the bromine radical ([M-79/81]⁺) is a diagnostic fragmentation for bromo-substituted aromatic compounds. nih.gov
Other Fragments: Further fragmentation of these primary ions can lead to a complex pattern of smaller ions, providing additional structural information.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₇BrO₃ by comparing the experimentally measured exact mass with the theoretically calculated value. This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing unequivocal confirmation of the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. This process provides a fragmentation "fingerprint" that is unique to the compound's structure. For this compound, this analysis would be expected to reveal characteristic fragmentation patterns.
Generally, for a compound of this nature, one might hypothesize fragmentation pathways based on its functional groups. The carboxylic acid group would likely be a primary site for initial fragmentation, potentially through the loss of water (H₂O) or carbon dioxide (CO₂). Subsequent fragmentation events could involve the cleavage of the benzofuran ring system or the loss of the bromine atom or methyl group.
A hypothetical fragmentation table is presented below to illustrate the kind of data that would be sought from an MS/MS experiment. The values are based on the molecular weight of the parent compound and plausible losses of functional groups.
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Lost Fragment |
| 255/257 | 237/239 | 18 | H₂O |
| 255/257 | 211/213 | 44 | CO₂ |
| 255/257 | 176 | 79/81 | Br |
| 255/257 | 240/242 | 15 | CH₃ |
Note: This table is illustrative and not based on experimental data for this compound.
Without actual experimental data, a detailed and accurate elucidation of the fragmentation pathways for this specific compound is not possible.
Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
A crystal structure analysis would reveal how individual molecules of this compound pack together in the solid state. Key intermolecular interactions that would be of interest include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that these groups would form strong hydrogen bonds, often leading to the formation of dimers or extended chains throughout the crystal lattice.
The crystallographic data would also allow for a detailed conformational analysis of the molecule in its solid-state. This would include determining the planarity of the benzofuran ring system and the orientation of the carboxylic acid group relative to the ring. Any twisting or deviation from planarity would be precisely quantified.
Strategic Applications of 5 Bromo 6 Methylbenzofuran 2 Carboxylic Acid As a Versatile Chemical Building Block
Utilization in the Synthesis of Complex Organic Molecules (Non-Biological Targets)
Precursor in Natural Product Total Synthesis (as chemical target analogs)
A detailed search of scientific literature did not yield specific examples of 5-Bromo-6-methylbenzofuran-2-carboxylic acid being utilized as a direct precursor in the total synthesis of natural product analogs. The benzofuran (B130515) core is a key structural motif in numerous natural products, and various synthetic strategies are employed to construct this ring system during total synthesis. rsc.org However, the application of this particular substituted derivative has not been specifically reported in the context of synthesizing analogs of natural products.
Intermediate in the Construction of Advanced Heterocyclic Systems
The molecular architecture of This compound presents multiple reactive sites, making it a potentially versatile intermediate for synthesizing more complex heterocyclic structures.
The carboxylic acid group at the 2-position can be readily converted into esters, amides, or acid halides. These derivatives can then serve as electrophilic partners in a variety of coupling reactions to append other cyclic or acyclic moieties.
The bromine atom at the 5-position is a key functional handle for engaging in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the fusion of additional rings or the attachment of complex side chains.
Despite this synthetic potential, specific studies detailing the use of This compound as a foundational intermediate to build advanced, polycyclic heterocyclic systems are not prominently featured in the reviewed literature. While general synthetic methodologies exist for the elaboration of the benzofuran scaffold, dedicated research focusing on this specific molecule's transformation into more complex heterocycles is not available. sciepub.comniscair.res.in
Role in Polymer Chemistry and Functional Materials Science (Non-Biological Context)
Monomer for the Fabrication of Polybenzofuran Derivatives
There is no specific information available in the searched literature that documents the use of This compound as a monomer for the synthesis of polybenzofuran derivatives. The development of functional polymers often relies on bifunctional monomers that can undergo step-growth polymerization. While this molecule could theoretically be modified to serve this purpose, for instance, through reactions involving both the carboxylic acid and the bromo-substituent, no such studies have been reported.
Scaffold for Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The presence of a carboxylic acid group makes benzofuran-2-carboxylic acids, in principle, suitable candidates for use as organic ligands (or linkers) in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov The deprotonated carboxylate group can coordinate to metal ions or metal-oxo clusters to form extended, often porous, network structures. The substituents on the aromatic ring, such as the bromine and methyl groups in this case, would be directed into the pores of the resulting framework, influencing properties like pore size, chemical environment, and guest-host interactions.
A review of the literature, however, did not uncover any reports on the synthesis or characterization of MOFs or coordination polymers that specifically utilize This compound as the organic linker. The design of MOFs typically involves multi-carboxylic acid linkers to achieve higher network dimensionality and stability, and research has largely focused on more symmetrical and readily available building blocks. mdpi.comnih.gov
Catalytic Applications and Design of Novel Organocatalysts
A comprehensive search did not reveal any studies where This compound or its direct derivatives are employed as organocatalysts. The field of organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While a vast array of molecular scaffolds has been explored for catalytic activity, this specific compound has not been identified in such a role in the available literature. Research into metal-free catalysis is an active and expanding area, but it does not currently include this particular benzofuran derivative in published studies. nih.gov
Future Research Trajectories and Interdisciplinary Perspectives for 5 Bromo 6 Methylbenzofuran 2 Carboxylic Acid
Advancements in Stereoselective Synthesis and Chiral Derivatization
The biological activity of molecules is often intrinsically linked to their three-dimensional structure, or stereochemistry. The development of enantiomerically pure drugs is a major focus of modern pharmaceutical science, as different enantiomers of the same compound can have vastly different biological effects. nih.gov For 5-Bromo-6-methylbenzofuran-2-carboxylic acid, future research into its chiral derivatives could unlock novel therapeutic potential.
Stereoselective Synthesis: Future synthetic efforts will likely focus on creating chiral analogs of this compound. While classical synthetic methods for benzofurans often pose difficulties in achieving enantiopure compounds, modern approaches offer promising solutions. nih.gov Asymmetric catalysis, for instance, could be employed to construct the benzofuran (B130515) core or to modify the existing structure enantioselectively. An emerging strategy involves the chiral squaramide-catalyzed [4+2] cyclization of azadienes with azlactones to produce complex benzofuran-fused N-heterocycles with excellent stereoselectivity. acs.org Adapting such methodologies to precursors of this compound could provide access to a library of novel, enantiomerically pure compounds for biological screening. Another approach involves synthesizing chiral 2-substituted benzofurans directly from carboxylic acids using microwave-assisted routes, which has been shown to prepare optically active compounds without significant racemization. organic-chemistry.org
Chiral Derivatization: The carboxylic acid group at the 2-position of the molecule is an ideal handle for chiral derivatization. This process involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated using standard chromatographic techniques like HPLC. This indirect method of enantioseparation is a powerful tool for both analytical and preparative purposes. Future work could explore a variety of CDAs to resolve racemic mixtures of derivatives or to analyze enantiomeric purity. Interestingly, benzofuran-derived structures themselves, such as DBD-PyNCS, have been used as Edman-type chiral derivatizing agents for labeling amino acids and α-hydroxy acids, highlighting the utility of this scaffold in stereochemical studies. nih.gov
Table 1: Potential Chiral Derivatizing Agents for Carboxylic Acids This table outlines potential reagents for future chiral derivatization studies on this compound.
| Derivatizing Agent Class | Example Reagent | Target Functional Group | Typical Conditions |
|---|---|---|---|
| Chiral Amines | (S)-Anabasine | Carboxylic Acid | Requires condensation agents (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinum chloride); Room temperature. nih.gov |
| Chiral Isothiocyanates | DBD-PyNCS | Carboxylic Acid | Requires condensation agents for carboxylic acids. nih.gov |
| Halogenated Probes | D-BPBr | Primary Amines (after conversion of COOH) | Water-ACN solution with phosphate (B84403) buffer. nih.gov |
Exploration of Unprecedented Reactivity and Novel Chemical Transformations
While the fundamental reactivity of benzofurans is established, the quest for novel chemical transformations is perpetual. researchgate.net Future research on this compound will undoubtedly focus on leveraging modern synthetic methods to explore unprecedented reactivity and create structurally complex derivatives that are otherwise difficult to access.
C-H Functionalization: Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful strategy for molecular editing, avoiding the need for pre-functionalized starting materials. nih.gov For the this compound scaffold, the C4 and C7 positions are prime targets for such transformations. Recent years have seen significant progress in the transition-metal-catalyzed C-H functionalization of benzofurans, including alkylations and arylations. bohrium.com For example, rhodium(III)-catalyzed C-H activation has been used in cascade reactions to synthesize complex benzofuran-3(2H)-ones. researchgate.net Applying these advanced catalytic systems to this compound could enable the direct installation of diverse functional groups, rapidly generating analogue libraries for structure-activity relationship (SAR) studies. bohrium.com
Photoredox Catalysis and Radical Chemistry: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. researchgate.net This approach could open new reaction pathways for this compound. For instance, photoredox-catalyzed oxidative [3+2] cycloadditions of phenols and alkenes have been developed for the synthesis of dihydrobenzofurans. nih.gov Another avenue is the exploration of radical cyclization cascades, which have been used to construct complex polycyclic benzofuran compounds. nih.govacs.org Applying these light-driven methods could lead to the discovery of novel scaffolds derived from the parent molecule.
Ring-Opening Reactions: A more radical and unprecedented transformation would be the selective ring-opening of the benzofuran core. While generally stable, recent studies have shown that the C-O bond of the furan (B31954) ring can be cleaved using nickel catalysis. acs.org This reaction provides access to highly functionalized ortho-alkenyl phenol (B47542) derivatives, effectively transforming the heterocyclic scaffold into a different class of compounds. acs.orgresearchgate.net Investigating the susceptibility of this compound to such ring-opening protocols could yield surprising and synthetically valuable phenol derivatives.
Table 2: Novel Chemical Transformations for Future Exploration This table summarizes potential novel reactions that could be applied to this compound.
| Transformation Type | Reagents/Catalysts | Potential Reaction Site(s) | Potential Outcome |
|---|---|---|---|
| C-H Arylation/Alkylation | Palladium, Rhodium, Iridium catalysts | C4, C7 positions of the benzofuran ring | Installation of new aryl or alkyl groups. bohrium.com |
| Photoredox Cycloaddition | Visible light, photocatalyst (e.g., Ruthenium complex) | Benzofuran ring system | Formation of novel polycyclic or dihydrobenzofuran structures. nih.gov |
| Catalytic Ring-Opening | Nickel catalysts, silanes | Furan ring C-O bond | Synthesis of complex, ortho-functionalized phenols. acs.org |
Integration of Machine Learning and AI in Predictive Chemistry for Benzofuran Systems
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a new paradigm in chemical research, accelerating discovery from synthesis planning to drug development. nih.gov For a molecule like this compound, these computational tools offer a powerful lens through which to predict its behavior and guide future experimental work.
Reaction Prediction and Optimization: AI models can be trained on vast datasets of chemical reactions to predict the outcomes and yields of new transformations. nih.govdigitellinc.com This field of "predictive chemistry" can be divided into several key areas:
Reaction Deployment: AI can predict whether known reactions will be successful for a novel substrate like this compound. This helps chemists prioritize experiments and avoid unproductive synthetic routes. nih.gov
Reaction Development: ML algorithms, particularly those used in Bayesian optimization, can accelerate the optimization of reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and selectivity, reducing the experimental burden. nih.govyoutube.com
Reaction Discovery: In its most advanced form, AI can assist in discovering entirely new reactions or elucidating complex reaction mechanisms. nih.gov
AI in Drug Discovery: Given that the benzofuran scaffold is a well-known pharmacophore, AI-driven platforms can be instrumental in exploring the therapeutic potential of this compound derivatives. mdpi.comnih.gov AI is transforming the drug discovery pipeline by enabling the rapid design and evaluation of novel molecular structures. nih.gov AI models can perform virtual screening of large libraries of virtual compounds derived from the core structure, predicting their binding affinity to specific biological targets and identifying promising candidates. nih.gov Furthermore, generative AI models can design new molecules from the ground up, tailored to fit a specific protein's binding site and optimized for desired properties like solubility and low toxicity, significantly shortening the timeline from hit identification to a clinical candidate. jelsciences.commewburn.com
Table 3: Applications of AI and Machine Learning in Benzofuran Research This interactive table details how AI/ML can be applied to future research on this compound.
| AI/ML Application | Specific Task | Potential Impact on Research |
|---|---|---|
| Predictive Synthesis | Retrosynthesis Planning | Suggests efficient synthetic routes to the target molecule and its derivatives. jelsciences.com |
| Yield Prediction | Forecasts the yield of a planned reaction, saving time and resources on low-viability experiments. digitellinc.com | |
| Reaction Condition Optimization | Algorithmically guides the selection of optimal reaction parameters for synthesis. nih.gov | |
| Virtual Screening | Target Identification | Predicts potential biological targets (enzymes, receptors) for the compound. |
| Docking and Binding Affinity | Simulates the interaction of virtual derivatives with protein targets to prioritize candidates. nih.gov | |
| De Novo Drug Design | Generative Models | Designs novel benzofuran derivatives with optimized properties for a specific disease target. jelsciences.com |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new designs. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
